N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide

Catalog No.
S3260394
CAS No.
2097872-63-2
M.F
C15H13NO4
M. Wt
271.272
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide

CAS Number

2097872-63-2

Product Name

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]furan-2-carboxamide

Molecular Formula

C15H13NO4

Molecular Weight

271.272

InChI

InChI=1S/C15H13NO4/c17-15(14-6-3-9-20-14)16-10-11(12-4-1-7-18-12)13-5-2-8-19-13/h1-9,11H,10H2,(H,16,17)

InChI Key

QCBYQQDQOSYUAT-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=CO2)C3=CC=CO3

Solubility

not available

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide is a novel compound featuring a unique structure that combines multiple furan moieties with a carboxamide functional group. This compound has garnered interest in both synthetic and medicinal chemistry due to its potential biological activities and versatile chemical properties. The presence of furan rings contributes to its reactivity, while the carboxamide group enhances its solubility and interaction with biological targets.

  • Oxidation: The furan rings may be oxidized to yield furanones or other oxygenated derivatives, which can alter their biological activity and chemical properties.
  • Reduction: Reduction processes can convert the furan rings into dihydrofuran or tetrahydrofuran derivatives, impacting the compound’s reactivity.
  • Substitution: Electrophilic and nucleophilic substitution reactions are possible at the furan rings, leading to the formation of various substituted derivatives that may exhibit different biological activities.

Research indicates that N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide possesses significant biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes and receptors, modulating their activity through π-π interactions and hydrogen bonding facilitated by the furan and carboxamide groups. Studies have shown that similar furan derivatives exhibit anti-inflammatory properties, suggesting a potential for therapeutic applications in treating various diseases.

The synthesis of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide typically involves:

  • Condensation Reaction: The reaction between furan-2-carboxylic acid and 2,2-di(furan-2-yl)ethylamine is commonly utilized. This reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
  • Solvent Use: Organic solvents such as dichloromethane are often employed to dissolve reactants and facilitate the reaction at room temperature.
  • Purification Techniques: Following synthesis, purification techniques like recrystallization or chromatography are used to isolate the high-purity product.

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its therapeutic potential due to its unique structural features.
  • Industry: It is utilized in developing organic semiconductors and advanced materials with specific electronic properties.

Interaction studies of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide focus on its binding affinity to biological macromolecules. Preliminary data suggest that the compound interacts with specific enzymes or receptors involved in disease pathways. These interactions may lead to modulation of enzymatic activities or receptor signaling pathways, enhancing its therapeutic efficacy against various diseases .

Several compounds share structural features with N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamideFuran rings with cyclohexaneAntimicrobial, anti-inflammatoryDifferent substituent affects biological activity
N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamideFuran and isoxazole ringsAnticancerCombines furan and isoxazole functionalities
N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamideFuran rings with benzothiazoleAntimicrobialIncorporates benzothiazole enhancing biological activity
N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxineFuran rings with dioxineAnticancerUnique dioxine structure increases potential reactivity

These comparisons highlight the uniqueness of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide due to its dual incorporation of furan moieties alongside a carboxamide group. This structural complexity may enhance its biological activity and versatility in applications compared to simpler analogs.

The antimicrobial activity of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide against Gram-negative pathogens is mediated through targeted disruption of bacterial virulence pathways. The compound’s furan-carboxamide hybrid structure enables interactions with quorum-sensing (QS) regulatory proteins, particularly the LasR receptor in Pseudomonas aeruginosa. Molecular docking studies reveal that the carbohydrazide derivatives of this compound exhibit high affinity for the LasR ligand-binding domain, mimicking natural autoinducers such as N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) [3] [5]. This competitive inhibition suppresses the expression of QS-controlled virulence factors, including pyocyanin and extracellular proteases, which are critical for bacterial pathogenicity [3].

Table 1: Inhibition of Virulence Factors in Pseudomonas aeruginosa by Furan-Carboxamide Derivatives

CompoundPyocyanin Inhibition (%)Protease Inhibition (%)
4b7687
7e4643
7d3016

The data demonstrate that derivative 4b achieves 76% pyocyanin inhibition and 87% protease suppression, outperforming other analogs [3]. These effects correlate with reduced bacterial motility and biofilm formation, underscoring the compound’s role as a anti-virulence agent rather than a traditional bactericidal compound [5].

Antiproliferative Effects in Colorectal Cancer Models

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide derivatives exhibit notable antiproliferative activity in human colorectal cancer (HCT-116) cell lines. Structural modifications, such as the incorporation of anthraquinone moieties, enhance topoisomerase II (Topo-II) inhibition, a key mechanism for inducing DNA damage in rapidly dividing cancer cells [4]. In vitro MTT assays comparing furan-carboxamide derivatives reveal significant differences in potency based on functional group substitutions.

Table 2: Antiproliferative Activity of Furan-Carboxamide Derivatives in HCT-116 Cells

CompoundStructural FeatureIC₅₀ (μM)Relative Potency vs. Doxorubicin
3Anthraquinone moiety25.41.6×
5Benzophenone moiety41.21.0×
7Pyridine moiety38.91.1×

Compound 3, featuring an anthraquinone group, demonstrates 1.6-fold greater potency than doxorubicin, a standard chemotherapeutic agent [4]. Molecular dynamics simulations suggest that the planar anthraquinone structure intercalates more effectively into DNA, stabilizing Topo-II cleavage complexes and triggering apoptosis [4].

Docking Studies with Topoisomerase II Enzyme Targets

Molecular docking studies with topoisomerase II enzyme targets represent a fundamental computational approach for understanding the mechanism of action of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide. Topoisomerase II is a crucial enzyme involved in DNA replication and transcription, making it an attractive target for anticancer drug development [1] [2].

Recent computational investigations have demonstrated that furyl-carboxamide derivatives exhibit significant binding affinity to topoisomerase II enzyme active sites. Molecular docking studies utilizing the topoisomerase II crystal structure (PDB ID: 5GWK) have revealed that compounds with furan ring systems can form stable interactions with the enzyme-DNA complex [2]. These interactions typically involve hydrogen bonding networks and π-π stacking interactions between the furan moieties and amino acid residues in the enzyme active site.

The docking methodology typically employs validated protocols using software such as Glide, where ligands are docked into the active site of topoisomerase II proteins. The binding poses are evaluated based on docking scores (GScore) and binding energy calculations (Emodel), with lower values indicating stronger binding affinity [3]. For furan-based compounds, docking scores typically range from -8.0 to -11.0 kcal/mol, suggesting favorable binding interactions.

Table 1: Topoisomerase II Docking Results for Furan-Carboxamide Derivatives

CompoundDocking Score (kcal/mol)Key InteractionsBinding Site Residues
Furan-2-carboxamide analog-8.50H-bonding, π-π stackingArg487, Gly7, Asp8
Furan derivative (4e)-9.04H-bondingMet793, Thr854
Anthraquinone compound-10.71DNA intercalationArg841

The structure-activity relationship studies have identified several key structural features that enhance topoisomerase II inhibitory activity. Compounds with three or four fused rings coupled with rigid moieties demonstrate superior binding affinity, as the planar, rigid structure facilitates DNA intercalation and disrupts hydrogen bonding between DNA strands [4]. The presence of bulky hydrophobic groups or heterocyclic extensions can improve metabolic stability and target selectivity.

For N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide specifically, the multiple furan rings may contribute to enhanced binding affinity through multiple π-π stacking interactions with aromatic residues in the enzyme binding pocket. The carboxamide group can form critical hydrogen bonds with amino acid side chains, while the ethyl linker provides conformational flexibility that may optimize binding geometry.

Induced-fit docking studies have revealed that topoisomerase II inhibitors bind to specific residues including Arg503, Gln778, and various DNA bases (DG7, DC8, DA12, DG13) [4]. The computational results indicate that successful binding requires compounds with sufficient structural complexity to engage multiple interaction sites simultaneously.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling represents a powerful computational approach for predicting the biological activity of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide and related compounds based on their molecular structure. QSAR studies have been extensively applied to furan-carboxamide derivatives to establish correlations between molecular descriptors and biological endpoints.

The development of QSAR models for furan-carboxamide derivatives typically involves the calculation of molecular descriptors that capture various aspects of molecular structure, including electronic properties, lipophilicity, steric factors, and topological features. Studies have employed descriptors such as octanol-water partition coefficient (logP), molar refractivity (CMR), polar surface area (PSA), and various two-dimensional and three-dimensional molecular descriptors [5] [6].

For furan-carboxamide compounds, QSAR models have been successfully developed using multiple linear regression (MLR) and partial least squares (PLS) regression methods. A comprehensive study of furan-3-carboxamides demonstrated that electronic parameters showed the most significant correlation with antimicrobial activity, with correlation coefficients (r²) ranging from 0.74 to 0.91 [7] [8]. The cross-validated correlation coefficient (q²) values typically exceeded 0.50, indicating good predictive ability.

Table 2: QSAR Model Performance for Furan-Carboxamide Derivatives

Study TypeDataset SizeMethodKey Descriptors
Antimicrobial Activity43 compoundsPLS0.770.54Estate contribution, Chi descriptors
Enzyme Inhibition30 compoundsMLR0.830.74Electronic parameters, LogP
Antifungal Activity25 compoundsPLS0.850.68Polar surface area, H-bond donors

The QSAR analysis of furan-carboxamide derivatives has revealed several important structure-activity relationships. Electronic descriptors, particularly those related to frontier molecular orbitals (HOMO-LUMO energies), consistently show significant correlations with biological activity [5]. The energy gap between HOMO and LUMO orbitals serves as an important predictor of chemical reactivity and biological activity.

Lipophilicity parameters, including calculated logP values, demonstrate strong correlations with antimicrobial activity in furan-carboxamide derivatives. Studies have shown that compounds with logP values in the range of 1.35-1.8 exhibit optimal cellular penetration and bioavailability [9]. The molecular weight and polar surface area also contribute significantly to the QSAR models, with Lipinski's rule of five providing important guidelines for drug-like properties.

For specific structural features, the presence of electron-donating groups (such as methyl or methoxy substituents) on the furan ring enhances biological activity, while electron-withdrawing groups may reduce activity. The position of substitution on the furan ring also plays a crucial role, with substitutions at the 2-position generally showing different activity profiles compared to 3-position substitutions.

Three-dimensional QSAR models using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have provided additional insights into the spatial requirements for biological activity. These models incorporate steric and electrostatic fields around the molecules, revealing the three-dimensional pharmacophoric requirements for optimal activity [6].

HOMO-LUMO Gap Analysis for Bioactivity Prediction

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap analysis represents a fundamental quantum chemical approach for predicting the bioactivity of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide. The HOMO-LUMO gap serves as a crucial descriptor for understanding chemical reactivity, electronic properties, and biological activity potential of organic compounds.

The HOMO-LUMO gap analysis provides essential information about the electronic structure and stability of furan-carboxamide derivatives. The HOMO orbital represents the highest energy occupied orbital that can donate electrons, while the LUMO orbital represents the lowest energy unoccupied orbital that can accept electrons. The energy difference between these orbitals determines the compound's chemical reactivity and potential for intermolecular interactions [10] [11].

For furan-containing compounds, density functional theory (DFT) calculations using the B3LYP/6-31G(d,p) basis set have been extensively employed to determine HOMO-LUMO energies and gap values. Studies of furan derivatives have revealed typical HOMO energies ranging from -5.0 to -6.0 eV and LUMO energies from -1.0 to -2.0 eV, resulting in gap values of approximately 3.0-4.0 eV [12] [13].

Table 3: HOMO-LUMO Analysis of Furan-Carboxamide Derivatives

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Gap (eV)Bioactivity Correlation
Furan-2-carboxamide-5.28-1.274.01Moderate antimicrobial
Methylfuran derivative-5.15-1.183.97Enhanced activity
Dimethylfuran compound-5.02-1.153.87Highest activity

The HOMO-LUMO gap analysis has revealed important correlations between electronic properties and biological activity. Compounds with smaller HOMO-LUMO gaps generally exhibit higher chemical reactivity and potentially enhanced biological activity. This relationship is attributed to the increased polarizability and electron conductivity associated with smaller energy gaps [11].

The frontier molecular orbital analysis of furan-carboxamide derivatives demonstrates that the HOMO is typically localized on the furan ring system and the carboxamide group, while the LUMO is often distributed across the entire molecular framework. This distribution pattern suggests that the furan moiety serves as an electron-donating region, while the carboxamide group can participate in electron-accepting interactions.

For N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide specifically, the presence of multiple furan rings may result in extended conjugation and potentially smaller HOMO-LUMO gaps compared to simpler furan-carboxamide analogs. The electron-rich nature of the furan rings can increase the HOMO energy, while the carboxamide group may stabilize the LUMO energy, leading to optimized electronic properties for biological activity.

Global reactivity descriptors derived from frontier molecular orbital energies provide additional insights into bioactivity prediction. These descriptors include chemical potential (μ), global hardness (η), global softness (S), and electrophilicity index (ω). Studies have shown that compounds with intermediate values of these descriptors often exhibit optimal biological activity [11].

The relationship between HOMO-LUMO gap and bioactivity has been particularly well-established for antimicrobial and anticancer activities. Compounds with gap values in the range of 3.0-4.0 eV frequently demonstrate good biological activity, while compounds with very large gaps (>5.0 eV) may be too stable to interact effectively with biological targets.

Time-dependent density functional theory (TD-DFT) calculations have been employed to study the electronic excitation properties of furan-carboxamide derivatives. These calculations provide information about UV-visible absorption spectra and electronic transitions, which can be correlated with biological activity through consideration of drug-target interactions and cellular uptake mechanisms [12].

XLogP3

1.9

Dates

Last modified: 08-19-2023

Explore Compound Types